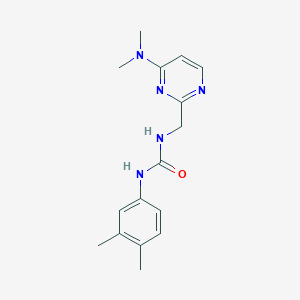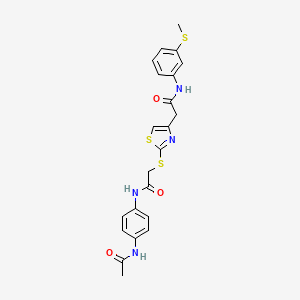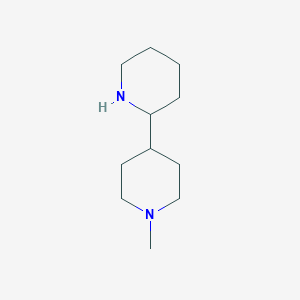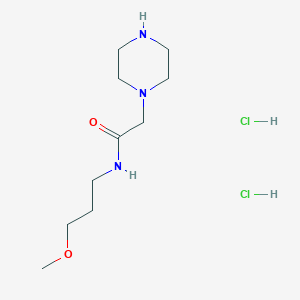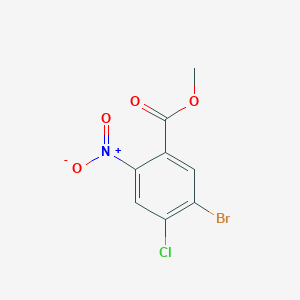
Methyl 5-bromo-4-chloro-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-chloro-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Mode of Action
It’s known that nitrobenzoates can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a radical .
Biochemical Pathways
Nitrobenzoates are known to undergo multistep synthesis, which can involve nitration, bromination, and other reactions . These reactions can potentially affect various biochemical pathways in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-bromo-4-chloro-2-nitrobenzoate . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-chloro-2-nitrobenzoate followed by bromination. The nitration process introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Various oxidized forms of the compound are produced.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-5-chloro-2-nitrobenzoate
- Methyl 2-bromo-4-chloro-5-nitrobenzoate
- Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitro group, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
methyl 5-bromo-4-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLIFCLIGLIUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B2919036.png)

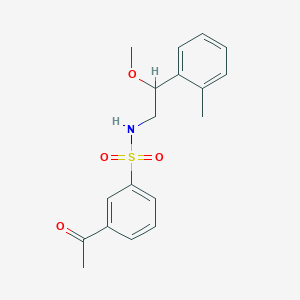
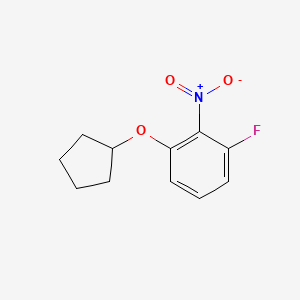
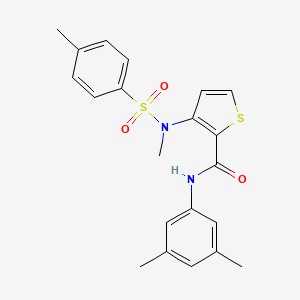
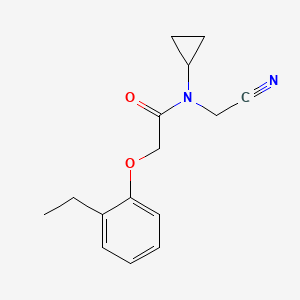
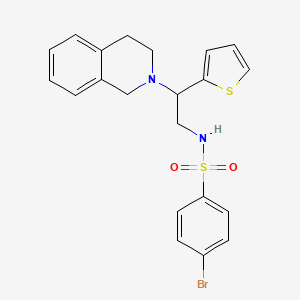
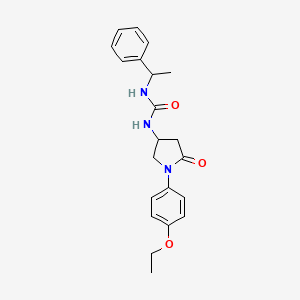
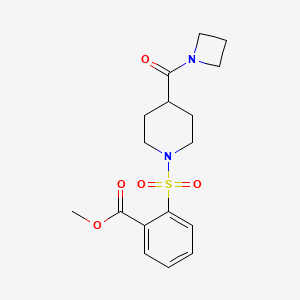
![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)
